![molecular formula C8H7IN2 B1397463 6-ヨード-2-メチルイミダゾ[1,2-a]ピリジン CAS No. 860722-41-4](/img/structure/B1397463.png)

6-ヨード-2-メチルイミダゾ[1,2-a]ピリジン

概要

説明

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications . The 6-Iodo-2-methylimidazo[1,2-a]pyridine is a derivative of this class.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . An NH2CN-promoted convergent integration of three self-sorting domino sequences is described for the construction of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .科学的研究の応用

医薬品化学

イミダゾ[1,2-a]ピリジン骨格は、多くの活性医薬品成分における重要な構造的特徴です。この構造を持つ化合物は、ゾリムジン(抗潰瘍薬)、ゾルピデム(不眠症治療薬)、サリピデム(鎮静薬および抗不安薬)などの医薬品に使用されています。 また、多剤耐性結核(MDR-TB)および広範耐性結核(XDR-TB)の治療にも有望です .

材料科学

その構造的特徴により、イミダゾ[1,2-a]ピリジン誘導体は、感光性染料やデータストレージ用の光学メディアなど、材料科学の分野で有用です .

農業

これらの化合物は、効果的な殺虫剤や殺菌剤として役立ち、植物保護と収量増加に貢献しています .

分析化学

イミダゾ[1,2-a]ピリジン誘導体は、水銀イオンや鉄イオンのin vitroおよびin vivoでの測定のための蛍光プローブとして使用されており、環境モニタリングと安全性における役割を示しています .

抗菌研究

関連化合物の、黄色ブドウ球菌などの細菌に対する抗菌作用を探求するための研究が行われており、新しい抗菌剤の開発の可能性を示しています .

有機合成

イミダゾ[1,2-a]ピリジンの直接官能基化は、様々な誘導体を構築するための効率的な戦略とみなされており、様々な用途を持つ新規化合物の発見につながる可能性があります .

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

作用機序

Target of Action

6-Iodo-2-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity . They have also been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Mode of Action

It is known that the compound is formed through the reaction of 2-methylimidazo[1,2-a]pyridine with iodine . This reaction results in the iodination at the C-6 position . The iodination process terminates without Kornblum oxidation in the presence of I2 and DMSO .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb), indicating good bioavailability .

Result of Action

3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, has shown antimicrobial properties against staphylococcus aureus .

Action Environment

The synthesis of the compound involves the reaction of 2-methylimidazo[1,2-a]pyridine with iodine, suggesting that the reaction conditions could potentially influence the compound’s properties .

生化学分析

Biochemical Properties

6-Iodo-2-methylimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, such as DNA and proteins, potentially leading to mutagenic or cytotoxic effects . Additionally, 6-Iodo-2-methylimidazo[1,2-a]pyridine has been found to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can affect various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of 6-Iodo-2-methylimidazo[1,2-a]pyridine on cells are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating the intrinsic apoptotic pathway . This involves the release of cytochrome c from the mitochondria and the activation of caspases, which are proteases that execute the cell death program . In addition to its pro-apoptotic effects, 6-Iodo-2-methylimidazo[1,2-a]pyridine can also modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival . Furthermore, this compound has been reported to affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 6-Iodo-2-methylimidazo[1,2-a]pyridine involves several key interactions with biomolecules. One of the primary mechanisms is the binding of this compound to the active site of cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can form covalent adducts with DNA, resulting in DNA damage and the activation of DNA repair pathways . Additionally, 6-Iodo-2-methylimidazo[1,2-a]pyridine can inhibit the activity of kinases by binding to their ATP-binding sites, preventing the phosphorylation of downstream targets . This inhibition can disrupt cell signaling pathways and lead to changes in cellular functions . Moreover, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Iodo-2-methylimidazo[1,2-a]pyridine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species (ROS) and other reactive intermediates . The degradation products can have different biological activities compared to the parent compound, potentially leading to long-term effects on cellular functions . In in vitro studies, prolonged exposure to 6-Iodo-2-methylimidazo[1,2-a]pyridine has been associated with sustained activation of DNA damage response pathways and alterations in cell cycle progression . In in vivo studies, the long-term effects of this compound include changes in tissue architecture and function, particularly in organs with high metabolic activity, such as the liver .

Dosage Effects in Animal Models

The effects of 6-Iodo-2-methylimidazo[1,2-a]pyridine in animal models vary with different dosages. At low doses, this compound has been shown to induce mild oxidative stress and activate antioxidant defense mechanisms . At higher doses, 6-Iodo-2-methylimidazo[1,2-a]pyridine can cause significant toxicity, including hepatotoxicity and nephrotoxicity . The threshold for these toxic effects depends on the specific animal model and the route of administration . In some studies, high doses of this compound have been associated with the development of tumors in certain tissues, suggesting a potential carcinogenic risk . It is important to carefully monitor the dosage and duration of exposure to 6-Iodo-2-methylimidazo[1,2-a]pyridine in animal studies to avoid adverse effects .

Metabolic Pathways

6-Iodo-2-methylimidazo[1,2-a]pyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with other biomolecules, such as DNA and proteins . These interactions can result in the formation of covalent adducts and the activation of DNA repair pathways . Additionally, 6-Iodo-2-methylimidazo[1,2-a]pyridine can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . For example, this compound has been shown to inhibit the activity of certain kinases, leading to changes in the phosphorylation status of metabolic enzymes and the regulation of metabolic pathways .

Transport and Distribution

The transport and distribution of 6-Iodo-2-methylimidazo[1,2-a]pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 6-Iodo-2-methylimidazo[1,2-a]pyridine can bind to intracellular proteins, such as albumin and glutathione, which can affect its distribution and localization . The accumulation of this compound in specific cellular compartments, such as the nucleus and mitochondria, can influence its biological activity and the extent of its effects on cellular functions . In tissues, the distribution of 6-Iodo-2-methylimidazo[1,2-a]pyridine is determined by its affinity for different cell types and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 6-Iodo-2-methylimidazo[1,2-a]pyridine is critical for its activity and function. This compound has been shown to localize to the nucleus, where it can interact with DNA and transcription factors . The nuclear localization of 6-Iodo-2-methylimidazo[1,2-a]pyridine is facilitated by specific targeting signals and post-translational modifications, such as phosphorylation . Additionally, this compound can accumulate in the mitochondria, where it can affect mitochondrial function and induce the release of cytochrome c, leading to apoptosis . The subcellular localization of 6-Iodo-2-methylimidazo[1,2-a]pyridine is influenced by its interactions with intracellular transporters and binding proteins, which can direct it to specific compartments and organelles .

特性

IUPAC Name |

6-iodo-2-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEMUZHHSSDWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

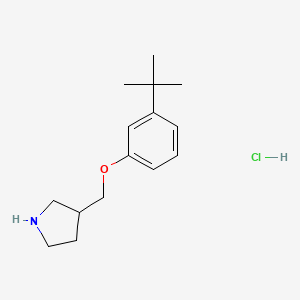

![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)

![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)

![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)

![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)

![4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397394.png)

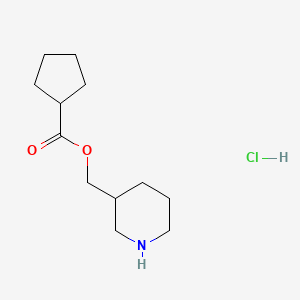

![4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397395.png)

![Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397397.png)

![2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397403.png)